molecular formula C9H6BrNO B15222555 2-Bromo-6-(furan-3-yl)pyridine CAS No. 1086381-61-4

2-Bromo-6-(furan-3-yl)pyridine

Cat. No.: B15222555
CAS No.: 1086381-61-4
M. Wt: 224.05 g/mol
InChI Key: REHXKFHOXHMPLZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(furan-3-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a bromine atom at the 2-position and a furan ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(furan-3-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a boronic acid derivative of furan with 2-bromopyridine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(furan-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the boronic acid derivative.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different boronic acids can yield various substituted pyridine derivatives.

Scientific Research Applications

2-Bromo-6-(furan-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(furan-3-yl)pyridine involves its interaction with various molecular targets. The bromine atom and the furan ring contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(furan-3-yl)pyridine is unique due to the specific positioning of the bromine and furan substituents, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable for specific synthetic and research applications.

Properties

CAS No.

1086381-61-4

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

2-bromo-6-(furan-3-yl)pyridine

InChI

InChI=1S/C9H6BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H

InChI Key

REHXKFHOXHMPLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=COC=C2

Origin of Product

United States

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